6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
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Overview
Description
6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline core, followed by the introduction of the fluoro, methyl, thiazolyl, and pyrazolyl groups through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the thiazole or pyrazole rings.
Reduction: Reduction reactions could target the quinoline or carboxamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline core or the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s affinity for different targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Pyrazole derivatives: Noted for their anti-inflammatory and analgesic properties.
Uniqueness
6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-12-19(28-11-22-12)5-6-26(2)20(27)16-8-18(13-9-23-24-10-13)25-17-4-3-14(21)7-15(16)17/h3-4,7-11H,5-6H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCZEFFYONISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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